2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide
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Overview
Description
The compound is a derivative of thieno[3,2-d]pyrimidine . It’s part of a series of substituted thieno[3,2-d]pyrimidine derivatives that were synthesized as EZH2 inhibitors .
Synthesis Analysis
The compound was synthesized via structural modifications of tazemetostat . The synthesis involved the use of Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of the compound is complex, with a thieno[3,2-d]pyrimidine core and various substituents. The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety .Chemical Reactions Analysis
The compound was part of a series of reactions involving the synthesis of thieno[3,2-d]pyrimidine derivatives . The reactions were catalyzed by palladium and involved direct ortho C–H arylation .Scientific Research Applications
Antimicrobial and Antitumor Applications
Several studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for their potential antimicrobial and antitumor activities. For instance, derivatives have shown moderate to good activity against both gram-positive and gram-negative bacteria, highlighting their potential as antibacterial agents. Similarly, novel thieno[3,2-d]pyrimidine derivatives have been synthesized and shown potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, underscoring their promise as antitumor agents (Hafez & El-Gazzar, 2017).
Anti-inflammatory and Analgesic Activities
Compounds derived from thieno[3,2-d]pyrimidine scaffolds have been evaluated for their anti-inflammatory and analgesic activities. For example, some synthesized pyrimidine derivatives exhibited significant anti-inflammatory and analgesic effects, suggesting their utility in the development of new therapeutic agents for treating inflammation and pain (Sondhi et al., 2009).
CNS Depressant Activity
The central nervous system (CNS) depressant potential of certain thieno[3,2-d]pyrimidin-4-one derivatives has been explored, with some compounds showing marked sedative action. This indicates their potential application in the development of new CNS depressant drugs (Manjunath et al., 1997).
Mechanism of Action
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of ezh2 , a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression and cell proliferation.
Mode of Action
If it acts similarly to other thieno[3,2-d]pyrimidine derivatives, it may inhibit the enzymatic activity of its target, thereby affecting the methylation status of histones and influencing gene expression .
Biochemical Pathways
If it acts as an ezh2 inhibitor like other thieno[3,2-d]pyrimidine derivatives, it could impact the histone methylation pathways, leading to changes in gene expression and cell proliferation .
Result of Action
Similar thieno[3,2-d]pyrimidine derivatives have shown antiproliferative activity against various cancer cell lines . This suggests that the compound could potentially induce apoptosis and inhibit cell migration, thereby exerting antitumor effects.
Future Directions
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-2-14-6-5-7-15(12-14)24-19(27)13-30-22-25-17-10-11-29-20(17)21(28)26(22)18-9-4-3-8-16(18)23/h3-12H,2,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQGVIYRLWMHOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4Cl)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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